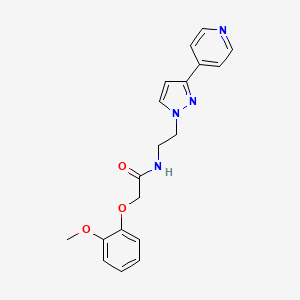

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-17-4-2-3-5-18(17)26-14-19(24)21-11-13-23-12-8-16(22-23)15-6-9-20-10-7-15/h2-10,12H,11,13-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNUUJSOXIRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

Synthesis of the Pyridinyl-Pyrazolyl Intermediate: This involves the reaction of pyridine-4-carbaldehyde with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the pyridinyl group.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the pyridinyl-pyrazolyl intermediate using an appropriate coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can act as modulators of ion channels, particularly sodium channels. These channels are crucial in the pathophysiology of several neurological disorders, including epilepsy and neuropathic pain . The modulation of these channels can lead to therapeutic effects, making this compound a candidate for further pharmacological exploration.

Neuroprotective Effects

Studies have shown that compounds with similar structures exhibit neuroprotective properties by enhancing synaptic plasticity and cognitive functions in models of neurodegenerative diseases . This suggests that this compound may have potential applications in treating conditions like Alzheimer’s disease and schizophrenia.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have demonstrated their potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The presence of the pyrazole moiety is particularly significant as it has been associated with various anticancer mechanisms.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Microwave-assisted synthesis (e.g., ) improves reaction efficiency but yields remain moderate (30%) .

- The target compound’s ethyl-pyrazole linkage may require milder conditions than halogenated analogs to prevent decomposition.

Table 3: Activity Profiles of Structural Analogs

Key Observations :

- Pyridin-4-yl pyrazole derivatives (e.g., 1a) show potent kinase inhibition, suggesting the target compound may share this activity .

- The absence of halogen substituents (cf. ) may reduce toxicity but limit insecticidal utility.

Physicochemical Properties and Analytical Data

Table 4: Physicochemical Comparisons

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : The compound features a pyrazole ring connected to a pyridine moiety, which is known for its diverse biological activities.

- Functional Groups : The presence of a methoxyphenoxy group and an acetamide side chain contributes to its solubility and interaction with biological targets.

Research indicates that the compound may interact with several biological pathways:

- Enzyme Inhibition : The pyrazole moiety is often associated with the inhibition of various enzymes. Preliminary studies suggest that this compound may inhibit specific bacterial enzymes, similar to other pyrazole derivatives .

- Receptor Modulation : There is evidence that compounds containing pyridine and pyrazole structures can act as modulators of neurotransmitter receptors, potentially influencing neurological pathways .

- Antimicrobial Activity : Initial screenings have suggested that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria, which may be linked to its ability to inhibit key metabolic enzymes .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Biological Activity Summary

| Assay Type | Concentration (μM) | Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Enzyme Inhibition | 100 | 72% | 22.4 |

| Antimicrobial Activity | 50 | 80.5% | 17.9 |

| Cytotoxicity (Cell Lines) | 10 | Not Cytotoxic | >50 |

Case Studies

- Enzyme Inhibition Study : A study conducted on bacterial enzymes demonstrated that the compound showed significant inhibition at concentrations above 20 μM, with an IC50 value indicating potent activity against specific metabolic pathways involved in bacterial survival .

- Antimicrobial Efficacy : In vitro tests on various bacterial strains revealed that at a concentration of 50 μM, the compound achieved approximately 80% inhibition of growth in resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Assessment : Investigations into the compound's effects on neurotransmitter receptors indicated a modulatory role, enhancing receptor activity at lower concentrations while maintaining safety profiles in cell line assays .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions:

- Substitution reactions : Alkaline conditions facilitate nucleophilic aromatic substitution, as seen in analogous pyridylmethoxy intermediates (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) .

- Condensation steps : Acylation of amines with chloroacetyl chloride or cyanoacetic acid in the presence of bases like triethylamine, followed by coupling with phenoxy/pyrazolyl intermediates .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane (DCM) is employed to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] in analogous acetamide derivatives) .

- Elemental analysis : Cross-checks purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- PPE : Use nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas.

- Storage : Stable under inert conditions; avoid exposure to moisture or reactive solvents .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst use : Triethylamine or potassium carbonate improves acylation efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, allowing timely termination to minimize side products .

Q. What strategies resolve discrepancies in spectral data interpretation for structural elucidation?

- Multi-technique validation : Cross-reference IR, NMR, and MS data to confirm functional groups and connectivity .

- Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts or vibrational frequencies for comparison with experimental data .

- Isotopic labeling : Use ¹³C-labeled precursors to clarify ambiguous signals in complex spectra.

Q. How to design biological assays to evaluate the compound’s activity?

- Cell-based assays : Use HEK-blue NOD1/NOD2 or THP-1 cells to measure cytokine production (e.g., IL-8, TNF-α) via ELISA .

- Dose-response studies : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.

- Control experiments : Include vehicle (DMSO) and positive controls (e.g., known inhibitors) to validate assay specificity .

Q. What computational approaches validate the compound’s interaction with target proteins?

- Molecular docking : Use AutoDock Vina to predict binding poses in active sites (e.g., kinase domains) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 100 ns to assess stability and binding free energies (MM-PBSA/GBSA methods) .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyridinyl groups) for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.